N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-fluorobenzamide
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Overview
Description
N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-fluorobenzamide is a complex organic compound with a unique structure that includes a brominated aromatic ring, a fluorinated aromatic ring, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-fluorobenzamide typically involves multiple steps. One common method starts with the bromination of 2,6-dimethylphenylamine to produce 4-bromo-2,6-dimethylphenylamine. This intermediate is then reacted with thiophosgene to form the corresponding isothiocyanate. Finally, the isothiocyanate is reacted with 3-fluorobenzamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-fluorobenzamide involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and fluorine atoms may also contribute to the compound’s binding affinity and specificity for certain targets, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2,6-dimethylphenyl)acetamide
- 4-bromo-2,6-dimethylphenyl isocyanate
- 4-bromo-2,6-dimethylphenylboronic acid
Uniqueness
N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms in its structure, which can significantly influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFN2OS/c1-9-6-12(17)7-10(2)14(9)19-16(22)20-15(21)11-4-3-5-13(18)8-11/h3-8H,1-2H3,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAFLHKDRKTQHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=S)NC(=O)C2=CC(=CC=C2)F)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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